molecular formula C11H14F2O B7878896 3-(3,5-Difluorophenyl)-3-pentanol

3-(3,5-Difluorophenyl)-3-pentanol

Cat. No.: B7878896
M. Wt: 200.22 g/mol
InChI Key: HIZMPNROVHMDKO-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-3-pentanol is an organic compound characterized by the presence of a difluorophenyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)-3-pentanol typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3-(3,5-difluorophenyl)-3-pentanone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products:

    Oxidation: 3-(3,5-Difluorophenyl)-3-pentanone.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-(3,5-Difluorophenyl)-3-pentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its difluorophenyl group can enhance the biological activity and metabolic stability of drug candidates.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 3-(3,5-Difluorophenyl)-3-pentanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

    3-(3,5-Difluorophenyl)-2-pentanol: Similar structure but with a different position of the hydroxyl group.

    3-(3,5-Difluorophenyl)-3-butanol: Shorter carbon chain, which may affect its chemical and biological properties.

    3-(4-Fluorophenyl)-3-pentanol: Contains a single fluorine atom, which can influence its reactivity and applications.

Uniqueness: 3-(3,5-Difluorophenyl)-3-pentanol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its electronic properties and reactivity compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,5-difluorophenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMPNROVHMDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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